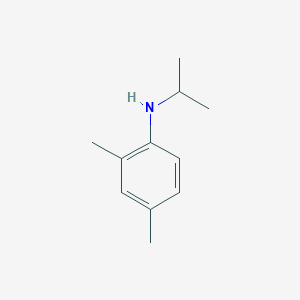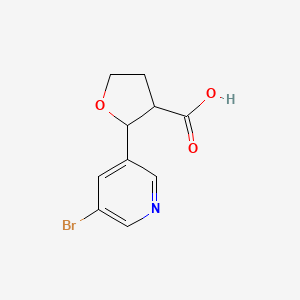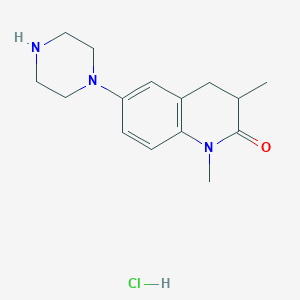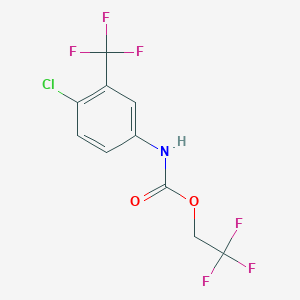
2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl and chloro groups attached to a phenyl ring, along with a carbamate functional group. Its molecular formula is C10H6ClF6NO2, and it has a molecular weight of 321.6 g/mol . The compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The process may involve the use of catalysts and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like trifluoromethyl and chloro.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding urea derivative, while oxidation may produce a carbonyl
Propiedades
Fórmula molecular |
C10H6ClF6NO2 |
|---|---|
Peso molecular |
321.60 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H6ClF6NO2/c11-7-2-1-5(3-6(7)10(15,16)17)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19) |
Clave InChI |
OBNMNBJRTVGYPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)


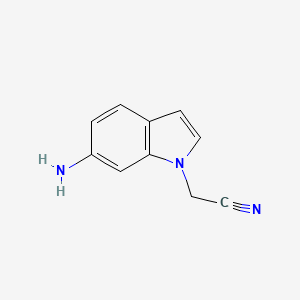
amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)
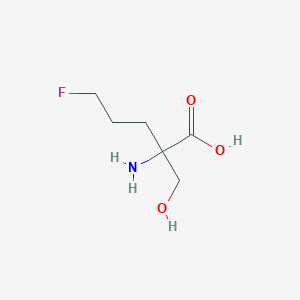
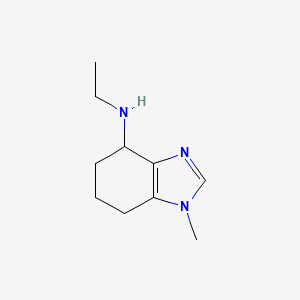
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
